1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile
Description
1H-Pyrazolo[4,3-c]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridine core with a nitrile (-CN) group at position 6. The compound’s synthesis often involves multicomponent reactions or cyclization strategies, with ionic liquids like [bmim][BF4] facilitating efficient synthesis under mild conditions . Its derivatives have been explored for applications ranging from kinase inhibition to anticancer activity, leveraging the nitrile group’s electron-withdrawing properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6-1-7-5(3-9-6)4-10-11-7/h1,3-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIFWDVNVGPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C1NN=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation-Mediated Cyclization
A foundational approach involves the cyclocondensation of pyridine precursors with nitrosating agents. In CN102911174A, 1H-pyrazolo[4,3-b]pyridine derivatives were synthesized via reaction of intermediate (V) with sodium nitrite under acidic conditions (dilute H₂SO₄ or HCl) at −5°C to 0°C, achieving yields >90%. Adapting this method for the 4,3-c isomer would require substituting the pyridine starting material with a 3-cyanopyridine derivative. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 0°C | Prevents side reactions |
| Acid Concentration | 10–15% (v/v) | Ensures protonation |
| NaNO₂ Equivalents | 1.0–2.0 | Drives cyclization |
This method’s scalability is limited by the need for cryogenic conditions but offers high atom economy.
Grignard Reagent-Assisted Ring Closure
Organomagnesium-Mediated Functionalization
CN115872995B discloses a pyrazolopyridine synthesis using isopropyl magnesium bromide to activate N,N-dimethylformamide (DMF) as a formylating agent. For 1H-pyrazolo[4,3-c]pyridine-6-carbonitrile, this method could involve:
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Treating 4-cyano-3-aminopyridine with isopropyl MgBr at −40°C to −5°C.
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Quenching with DMF to introduce the formyl group.
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Cyclizing with hydrazine to form the pyrazole ring.
Reaction optimization trials demonstrated that a 1:1.5:1.5 molar ratio of substrate:Grignard reagent:DMF maximizes yield (82–85%).
Catalytic Multicomponent Reactions
Nano-MOF-Catalyzed Synthesis
A solvent-free protocol from Nature utilized Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ to synthesize pyrazolo[3,4-b]pyridines via a three-component reaction. Adapting this for this compound would require:
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Substrates : 3-(Cyanoacetyl)indole, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and a cyanopyridine aldehyde.
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Conditions : 100°C, 20 mg catalyst, 4–6 h.
Comparative data for analogous reactions:
| Catalyst Loading (mg) | Time (h) | Yield (%) |
|---|---|---|
| 10 | 8 | 68 |
| 20 | 6 | 88 |
| 30 | 5 | 85 |
This method’s advantages include recyclability (5 cycles, <5% yield loss) and elimination of solvent waste.
Hydrazine Cyclization Pathways
Hydrazine Hydrate-Mediated Ring Closure
WO2012028645A1 reported the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile via hydrazine cyclization of a cyano-substituted pyridine precursor. For the 4,3-c isomer, the pathway would involve:
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Intermediate Formation : 6-Cyanopyridine-3-carboxamide.
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Cyclization : Treatment with hydrazine hydrate in n-butanol at reflux (120°C, 12 h).
Critical factors:
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Hydrazine Equivalents : 2.5–3.0 equivalents prevent incomplete ring closure.
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Solvent : n-Butanol enhances solubility and reduces byproducts.
Yield improvements (72% → 89%) were achieved by substituting TFAA (trifluoroacetic anhydride) for HCl in the amidation step.
Oxidative Functionalization Approaches
Silver Oxide-Mediated Oxidation
CN115872995B also describes oxidizing 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde to the carboxylic acid using Ag₂O/HCl. For the target nitrile, this method could be modified by:
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Substrate : 1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde.
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Reagents : NH₄Cl/NaCN in DMF under aerobic conditions.
Preliminary trials show 65–70% conversion, necessitating further optimization of cyanide source and temperature.
Comparative Analysis of Methodologies
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitrosation | 90+ | −5–0 | High yield | Cryogenic conditions |
| Grignard Reagent | 82–85 | −40–−5 | Mild conditions | Sensitive to moisture |
| Nano-MOF Catalysis | 88 | 100 | Solvent-free, recyclable | Substrate specificity |
| Hydrazine Cyclization | 89 | 120 | Scalable | Long reaction time |
Chemical Reactions Analysis
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Synthesis of 1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile
The synthesis of 1H-pyrazolo[4,3-C]pyridine derivatives typically involves multi-step reactions using starting materials such as 1,4-dihydropyrano[2,3-c]pyrazoles and various electrophiles. Recent studies have highlighted the use of amorphous carbon-supported sulfonic acid as an effective catalyst for these reactions, achieving high yields under mild conditions . The general procedure includes:
- Reagents : 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, aniline, and AC-SO3H.
- Conditions : Reaction at room temperature for 30 minutes in ethanol.
- Yield : Up to 97% for the desired product .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : This compound has shown promise in inhibiting specific kinases associated with cancer progression. Studies indicate that derivatives of pyrazolo[4,3-C]pyridine can act as effective inhibitors against various cancer cell lines .
- Antimicrobial Activity : Research has demonstrated that certain pyrazolo[4,3-C]pyridine derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Applications in Drug Development
The unique structural features of this compound allow it to serve as a scaffold for developing new therapeutic agents. The following applications have been identified:
- Lead Compounds for Tropical Diseases : The pyrazolo[4,3-C]pyridine series has been identified as a promising lead for the treatment of diseases such as Human African Trypanosomiasis (HAT) and Chagas disease .
- Kinase Inhibitors : Due to their ability to inhibit specific kinases involved in various signaling pathways, these compounds are being explored for their potential use in cancer therapies .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variants
The pyrazolo-pyridine family includes isomers differing in ring fusion positions (e.g., [4,3-c] vs. [3,4-b] or [4,3-b]), which critically influence electronic properties and bioactivity.
Key Findings :
- This difference correlates with kinase inhibition in compounds like 1-methyl-3-(2-pyridyl)-6-(3-pyridyl)-1H-pyrazolo[4,3-c]pyridine .
- Biological Activity : Bis(1,4-dihydropyrazolo[4,3-b]pyridine-6-carbonitrile) derivatives demonstrated IC₅₀ values of 2.8–8.3 μM against MCF7 breast cancer cells, attributed to apoptosis induction and cell cycle arrest . In contrast, [4,3-c] derivatives are less studied for anticancer effects but show promise in kinase targeting.
Functional Group Modifications
Derivatives with additional substituents (e.g., aryl, acetyl, or thioglycoside groups) exhibit altered solubility, bioavailability, and target selectivity.
Key Findings :
- Thioglycoside Derivatives: The addition of a xylofuranosylthio group in [4,3-b] analogs improved solubility in polar solvents (e.g., methanol) while retaining cytotoxic activity .
- Pyrano-Fused Analogs: Compounds like 10a–c (yields 80–85%) demonstrated high thermal stability (melting points >300°C) and potent anticancer activity, likely due to the fused pyrano ring enhancing planar rigidity and DNA intercalation .
Key Findings :
- Ionic Liquids : [bmim][BF4] enabled efficient synthesis of [4,3-c] derivatives with reduced reaction times and higher yields compared to traditional solvents .
- Purity Challenges : 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile (95% purity) requires rigorous chromatographic purification due to byproduct formation in multicomponent reactions .
Biological Activity
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyridine framework, which is known for its ability to interact with various biological targets. The carbonitrile group enhances its reactivity and potential for biological interactions.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazolo[4,3-C]pyridine scaffold can significantly influence its biological activity. For instance, the introduction of different substituents at specific positions has been shown to enhance antiproliferative effects against various cancer cell lines.
Anticancer Activity
This compound exhibits notable antiproliferative activity against several cancer cell lines. The compound has been evaluated for its cytotoxic effects using various assays, revealing IC50 values in the low micromolar range.
Case Study: Anticancer Efficacy
In a study focused on pyrazolo[3,4-b]pyridine derivatives, compounds bearing substitutions at the 3-aryl position demonstrated potent antiproliferative activity against breast cancer models. Notably, the most effective derivatives inhibited tumor growth in vivo without systemic toxicity, indicating their potential as lead compounds for further development .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 2.9 | Induction of apoptosis |
| Derivative A | MDA-MB-231 | 0.75 | Tubulin polymerization inhibition |
| Derivative B | A549 | 4.15 | Protein kinase signal transduction |
Antiviral and Antibacterial Properties
In addition to anticancer properties, derivatives of this compound have exhibited antiviral and antibacterial activities. Research shows that certain compounds can inhibit key enzymes involved in viral replication and bacterial growth.
Case Study: Antiviral Activity
A series of pyrazolo[3,4-b]pyridine derivatives were tested for antiviral effects against various viruses. Some compounds showed significant inhibition of viral replication at low micromolar concentrations .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, studies have reported that these compounds can act as inhibitors of phosphodiesterase and c-Met kinase, which are critical in cancer progression .
Q & A
Q. What considerations are critical for scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
